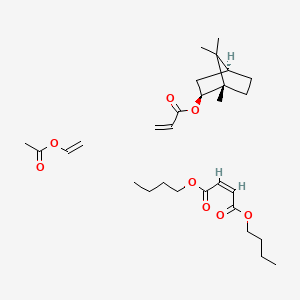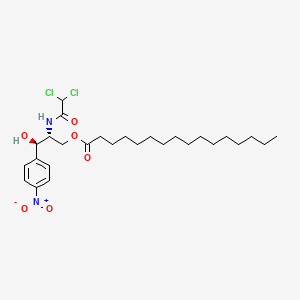
Poly(vinyl acetate-co-butyl maleate-co-isobornyl acrylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(vinyl acetate-co-butyl maleate-co-isobornyl acrylate) is a copolymer of vinyl acetate, butyl maleate, and isobornyl acrylate monomers . It is a viscous liquid with a concentration of 50 wt. % in ethanol . It is used as an additive to hair and skin care products .
Physical And Chemical Properties Analysis
This copolymer is a viscous liquid with a concentration of 50 wt. % in ethanol . It has a refractive index of n20/D 1.4158 and a relative viscosity of 1.31 v, 1 % (w/v) in ethanol (lit.) . Its solubility is controlled by the degree of polymerization, and it has a density of 0.957 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Water-Based Coatings : Poly(vinyl acetate-co-butyl acrylate) latexes, used in water-based coatings, exhibit varying properties depending on the type of protective colloids used during their synthesis. These properties include changes in viscosity, particle size, latex stability, polydispersity, glass transition temperature (Tg), and film-forming behavior (Berber, Saraç, & Yıldırım, 2011).
Emulsion Polymerization : In the synthesis of Poly(vinyl acetate-co-butyl acrylate) latexes via emulsion polymerization, the effects of new protective colloids and comonomer ratios on physicochemical and colloidal properties were significant. These included variations in viscosity, particle size, molecular weight, and surface tension (Berber, Saraç, & Yıldırım, 2011).
Physicomechanical Properties of Paints and Adhesives : The emulsion polymerization of vinyl acetate and butyl acrylate monomers using bis (2-ethylhexyl) maleate improved the water sensitivity and other physicomechanical properties of polyvinyl acetate and polybutyl acrylate films, which are essential for paints and adhesive applications (Shaffei, Moustafa, & Hamed, 2009).
Dielectric Properties : The dielectric permittivity and loss in latex films of poly(butyl acrylate), poly(vinyl acetate), and their blends have been studied, showing unique relaxation features and temperature-dependent behaviors that are crucial for their application in electronic materials (Pathmanathan, Cavaillé, & Johari, 1988).
Solubility Improvements : The solubility of poly(vinyl alcohol) improved significantly when modified with acyclic acid and butyl acrylate, making it more suitable for various applications requiring solubility in water (Li Yuan-pen, 2014).
Block Copolymer Synthesis : Novel well-defined block copolymers like poly(vinyl acetate)-b-poly(acrylonitrile) were synthesized using cobalt-mediated radical polymerization, showcasing their potential in creating complex polymer architectures (Debuigne et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2.C12H20O4.C4H6O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3;1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2;1-3-6-4(2)5/h5,9-10H,1,6-8H2,2-4H3;7-8H,3-6,9-10H2,1-2H3;3H,1H2,2H3/b;8-7-;/t9-,10-,13+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYACFNIOCBUACV-LUKGIRDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)OCCCC.CC(=O)OC=C.CC1(C2CCC1(C(C2)OC(=O)C=C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)OCCCC.CC(=O)OC=C.C[C@]12CC[C@H](C1(C)C)C[C@@H]2OC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
136392-68-2 |
Source


|
| Record name | Butyl maleate-isobornyl acrylate-vinyl acetate copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136392-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
522.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156593868 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



